molecular formula C7H9BO2 B052725 Benzylboronic Acid CAS No. 4463-42-7

Benzylboronic Acid

Cat. No. B052725
CAS RN: 4463-42-7
M. Wt: 135.96 g/mol
InChI Key: HBWDWGMBZIFBQE-UHFFFAOYSA-N
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Description

Benzylboronic Acid is a compound with the molecular formula C7H9BO2 . It is also known by other names such as PHENYLMETHYLBORONIC ACID and MFCD01114673 . It has a molecular weight of 135.96 g/mol .


Synthesis Analysis

The synthesis of benzylboronates involves photochemical homologation of boronic acids with N-tosylhydrazones under basic conditions . The reaction involves the photolysis of the N-tosylhydrazone salt to give a diazoalkane followed by the geminal carboborylation of the diazoalkane .


Molecular Structure Analysis

The molecular structure of Benzylboronic Acid includes a Csp3–B bond . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 136.0695597 g/mol .


Chemical Reactions Analysis

Benzylboronic Acid is involved in various chemical reactions. For instance, it participates in the carboborylation of diazo compounds .


Physical And Chemical Properties Analysis

Benzylboronic Acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 296.5±33.0 °C at 760 mmHg . The compound has a Topological Polar Surface Area of 40.5 Ų . It also has a complexity of 89.6 .

Scientific Research Applications

  • Synthesis Techniques :

    • Electrosynthesis of benzylboronic acids and esters has been developed using an electrochemical reductive coupling reaction, providing an alternative method for producing these compounds (Pintaric et al., 2004).
  • Cancer Research :

    • Certain phenylboronic acid and benzoxaborole derivatives, including benzylboronic acid analogues, have shown potent antiproliferative and proapoptotic properties in ovarian cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).
  • Medicinal Chemistry :

    • N-Benzoxaborole benzofuran GSK8175, related to benzylboronic acid, emerged as a clinical candidate for HCV inhibition with reduced metabolic liability, illustrating the therapeutic potential of benzylboronic acid derivatives (Zhan et al., 2019).
  • Chemical Properties and Applications :

    • The synthesis, properties, and applications of benzoxaboroles, derivatives of phenylboronic acids, have been extensively reviewed, highlighting their wide applications in organic synthesis, biological activity, and as molecular receptors (Adamczyk-Woźniak et al., 2009).
  • Enzyme Inhibition :

    • Arylboronic acids, including benzylboronic acid, have been identified as potent inhibitors of serine proteases, with potential applications in biochemistry and pharmacology (Philipp & Maripuri, 1981).
  • Organic Chemistry :

    • Benzylboronic esters are highlighted for their reactivity and utility in synthetic chemistry, with methods developed for their preparation indicating their importance in this field (Wang et al., 2018).
  • Bioorthogonal Chemistry :

    • The rapid formation of a stable boron-nitrogen heterocycle in aqueous solution involving 2-formylphenylboronic acid demonstrates the utility of boronic acids, including benzylboronic acid, in bioorthogonal coupling reactions (Dilek et al., 2015).
  • Antimicrobial Activity :

    • A study on the antimicrobial activity of phenylboronic acids and benzoxaboroles, including benzylboronic acid derivatives, against various bacteria and fungi, revealed potential applications in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2012).

Safety And Hazards

Benzylboronic Acid should be handled with care to avoid contact with skin, eyes, or clothing . It should not be ingested or inhaled . In case of contact, the affected area should be washed off with soap and plenty of water .

Future Directions

Boronic acid-based compounds like Benzylboronic Acid have vast applications in synthetic intermediates, chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron is fueling emergent sciences .

properties

IUPAC Name

benzylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,9-10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDWGMBZIFBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462176
Record name Benzylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylboronic Acid

CAS RN

4463-42-7
Record name Benzylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
S Tang, R Zheng, J Niu, Z Wan, C Jia, X Weng… - Solar Energy Materials …, 2023 - Elsevier
… Benzylboronic acid viologen was synthesized and an all-in-one electrochromic gel with self-healing function was prepared, which has good long-term stability and high contrast for …
Number of citations: 3 www.sciencedirect.com
DG Hall - Boronic acids: preparation and applications in …, 2005 - Wiley Online Library
Structurally, boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (ie, a C–B bond) and two hydroxyl groups to fill the remaining valences …
Number of citations: 315 onlinelibrary.wiley.com
S Tang, J Niu, C Jia - MATEC Web of Conferences, 2023 - matec-conferences.org
Synthesis of monosubstituted benzyl boronic acid viologen (mBBV) has been achieved. The boronic acid group in mBBV can form boronic ester bonds with the hydroxyl groups in …
Number of citations: 0 www.matec-conferences.org
MR Hollerbach, JC Hayes… - European journal of …, 2019 - Wiley Online Library
… Previously, we have demonstrated benzylboronic acid pinacol ester (BnBpin) can be activated by an alkyllithium reagent, rendering it nucleophilic toward aldehydes.13 …
SG Gierszal, TJ Barker - Tetrahedron letters, 2021 - Elsevier
… A reaction between epoxides and benzylboronic acid pinacol esters is described. CuI was found to be an effective catalyst of this transformation upon activation of the benzylboronic …
Number of citations: 3 www.sciencedirect.com
P Zhan, D Kang, X Liu - Journal of Medicinal Chemistry, 2019 - ACS Publications
… The benzylboronic acid in 1 is a critical pharmacophore for the broad spectrum antiviral activity against HCV genotype (GT) 1–6 replicons, as well as clinically relevant resistant strains, …
Number of citations: 12 pubs.acs.org
JC Hayes, MR Hollerbach, TJ Barker - Tetrahedron letters, 2020 - Elsevier
… A method has been developed for the addition of benzylboronic acid pinacol ester to activated ketones including trifluoromethyl ketones in good yields. The use of DABCO as an …
Number of citations: 7 www.sciencedirect.com
H Koyama, H Doi, M Suzuki - International Journal of Organic Chemistry, 2013 - scirp.org
… K 2 CO 3 , and CsF for Pd 0 -mediated rapid cross-coupling reactions between CH 3 I and organoborane reagents, such as phenyl-, (Z)-4-benzyloxy-2-butenyl-, and benzylboronic acid …
Number of citations: 3 www.scirp.org
Z Qiu, M Zhu, L Zheng, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2019 - Elsevier
… However, in the same condition, the cross-coupling reaction of benzylboronic acid pinacol … efficient Pd-catalyzed Suzuki coupling of benzylboronic acid pinacol ester derivatives with 3-…
Number of citations: 8 www.sciencedirect.com
Á Valdés-Maqueda, L López, M Plaza, C Valdés - 2023 - chemrxiv.org
… conditions, the protodeboronation of the unstable benzylboronic acid is circumvented and the pinacolboronates can be isolated after reaction of the benzylboronic acid with pinacol. The …
Number of citations: 0 chemrxiv.org

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